Cas no 66204-31-7 (3-chlorofuran-2-carboxylic acid)
3-chlorofuran-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-chlorofuran-2-carboxylic acid
- EN300-209568
- 3-chlorofuran-2-carboxylicacid
- AKOS006379056
- 66204-31-7
- Z1205495526
- SCHEMBL4947583
-
- MDL: MFCD12828428
- Inchi: 1S/C5H3ClO3/c6-3-1-2-9-4(3)5(7)8/h1-2H,(H,7,8)
- InChI Key: ZVMWPHWOEUYUKT-UHFFFAOYSA-N
- SMILES: ClC1C=COC=1C(=O)O
Computed Properties
- Exact Mass: 145.9770716g/mol
- Monoisotopic Mass: 145.9770716g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 125
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.5
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 1.5±0.0 g/cm3
- Boiling Point: 245.0±0.0 °C at 760 mmHg
- Flash Point: 102.0±0.0 °C
- Vapor Pressure: 0.0±0.0 mmHg at 25°C
3-chlorofuran-2-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-chlorofuran-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C611095-5mg |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | C611095-10mg |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 10mg |
$ 95.00 | 2022-06-06 | ||
| TRC | C611095-50mg |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 50mg |
$ 365.00 | 2022-06-06 | ||
| Chemenu | CM409126-250mg |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 95%+ | 250mg |
$650 | 2023-03-07 | |
| Chemenu | CM409126-500mg |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 95%+ | 500mg |
$1007 | 2023-03-07 | |
| Chemenu | CM409126-1g |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 95%+ | 1g |
$1284 | 2023-03-07 | |
| Enamine | EN300-209568-0.05g |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 95% | 0.05g |
$285.0 | 2023-09-16 | |
| Enamine | EN300-209568-0.1g |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 95% | 0.1g |
$426.0 | 2023-09-16 | |
| Enamine | EN300-209568-0.25g |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 95% | 0.25g |
$607.0 | 2023-09-16 | |
| Enamine | EN300-209568-0.5g |
3-chlorofuran-2-carboxylic acid |
66204-31-7 | 95% | 0.5g |
$959.0 | 2023-09-16 |
3-chlorofuran-2-carboxylic acid Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 3-chlorofuran-2-carboxylic acid
Professional Introduction to 3-chlorofuran-2-carboxylic acid (CAS No: 66204-31-7) in Modern Chemical and Pharmaceutical Research
3-chlorofuran-2-carboxylic acid, identified by the chemical abstracts service number 66204-31-7, is a significant compound in the realm of organic synthesis and pharmaceutical development. This heterocyclic carboxylic acid derivative has garnered considerable attention due to its versatile structural framework, which makes it a valuable intermediate in the synthesis of various biologically active molecules. The presence of both a chlorine substituent and a furan ring imparts unique reactivity, enabling its application in constructing complex pharmacophores essential for drug discovery.
The compound’s molecular structure, characterized by a five-membered oxygen-containing heterocycle fused with a carboxylic acid group and a chloro substituent at the 3-position, positions it as a key building block in medicinal chemistry. Its reactivity allows for further functionalization through nucleophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and other transformations, making it indispensable in the synthesis of novel therapeutic agents. Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, facilitating its incorporation into diverse chemical libraries.
In the context of pharmaceutical research, 3-chlorofuran-2-carboxylic acid has been explored as a precursor for developing inhibitors targeting various enzymatic pathways. For instance, derivatives of this compound have shown promise in modulating metabolic enzymes involved in cancer metabolism. Studies have demonstrated that modifications at the chlorine or carboxylic acid positions can significantly alter the binding affinity and selectivity of resulting molecules toward therapeutic targets. This adaptability underscores its importance in structure-activity relationship (SAR) studies.
Moreover, the furan moiety in 3-chlorofuran-2-carboxylic acid contributes to its interaction with biological systems. Furan derivatives are well-documented for their ability to engage with biological receptors and enzymes due to their ability to mimic natural heterocycles found in bioactive molecules. Recent research has highlighted the potential of such derivatives in developing antiviral and antibacterial agents. The chlorine atom further enhances this potential by providing a handle for further derivatization, enabling fine-tuning of pharmacokinetic properties.
The compound’s utility extends beyond pharmaceutical applications into agrochemicals and material science. In agrochemistry, derivatives of 3-chlorofuran-2-carboxylic acid have been investigated for their herbicidal and fungicidal properties. The structural features of this molecule allow it to disrupt essential biological processes in pests while maintaining low toxicity to non-target organisms. Such properties make it an attractive scaffold for designing next-generation crop protection agents.
Recent synthetic innovations have also focused on improving the sustainability of producing 3-chlorofuran-2-carboxylic acid. Green chemistry approaches, such as catalytic processes and solvent-free reactions, have been employed to minimize waste and energy consumption during its synthesis. These efforts align with global trends toward environmentally conscious chemical manufacturing, ensuring that the compound remains accessible while reducing its ecological footprint.
The growing interest in 3-chlorofuran-2-carboxylic acid has spurred numerous patents and publications detailing novel synthetic routes and applications. Researchers are increasingly leveraging computational methods to predict the behavior of this compound in complex reaction systems, accelerating the discovery pipeline. Such computational tools not only enhance efficiency but also enable the rapid screening of potential derivatives before experimental validation.
Future directions in the study of 3-chlorofuran-2-carboxylic acid may explore its role in developing treatments for neurological disorders. Preliminary studies suggest that certain derivatives could modulate neurotransmitter systems by interacting with specific receptors or enzymes implicated in conditions such as Alzheimer’s disease or Parkinson’s disease. The unique structural features of this compound make it a promising candidate for further investigation in this area.
In conclusion, 3-chlorofuran-2-carboxylic acid (CAS No: 66204-31-7) represents a cornerstone molecule in modern chemical synthesis and pharmaceutical innovation. Its structural versatility, coupled with recent advancements in synthetic methodologies and biological applications, positions it as a critical component in ongoing research efforts across multiple disciplines. As scientists continue to uncover new possibilities for this compound, its significance is poised to grow even further, driving progress toward novel therapeutics and sustainable chemical solutions.
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